molecular formula C23H18Cl2N4OS B15079885 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B15079885
M. Wt: 469.4 g/mol
InChI Key: YCUHIYXYJMQXSX-LGJNPRDNSA-N
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Description

This compound is a benzimidazole-derived acetohydrazide featuring a 4-chlorobenzyl group at the N1 position of the benzimidazole core and a (3-chlorophenyl)methylidene substituent on the hydrazide moiety. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The sulfanyl (-S-) linkage at the C2 position of benzimidazole enhances molecular stability and modulates electronic properties, while the chloro substituents on both aromatic rings likely influence lipophilicity and target binding . The (E)-configured imine group in the hydrazide segment contributes to conformational rigidity, which may optimize interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C23H18Cl2N4OS

Molecular Weight

469.4 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2N4OS/c24-18-10-8-16(9-11-18)14-29-21-7-2-1-6-20(21)27-23(29)31-15-22(30)28-26-13-17-4-3-5-19(25)12-17/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

YCUHIYXYJMQXSX-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, which is then reacted with various aldehydes to form the desired hydrazide compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring or the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural comparison with analogues

Compound Name Benzimidazole Substituent Hydrazide Substituent Key Structural Features
Target compound 4-chlorobenzyl (E)-(3-chlorophenyl)methylidene Dual chloro groups; rigid imine configuration
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide 2-chlorobenzyl 3-ethoxy-4-hydroxyphenyl Increased polarity due to hydroxyl and ethoxy groups; potential for hydrogen bonding
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-(2-oxo-2H-indol-3-yl)acetohydrazide 4-chlorobenzyl 2-oxoindole Electron-rich indole moiety; potential π-π stacking interactions
N′-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 2-chlorobenzyl 4-(benzyloxy)phenyl Bulky benzyloxy group; enhanced lipophilicity
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 2-chlorobenzyl 4-fluorophenyl Fluorine’s electronegativity may improve membrane permeability

Key observations :

  • Hydrazide modifications : Replacement of the 3-chlorophenyl group with polar (e.g., 3-ethoxy-4-hydroxyphenyl in ) or bulky (e.g., 4-benzyloxy in ) substituents impacts solubility and target affinity.
  • Electron-withdrawing vs. electron-donating groups : The 4-fluorophenyl group in enhances electronegativity, whereas the 2-oxoindole in introduces hydrogen-bonding capability .

Physicochemical and Computational Comparisons

Lipophilicity and solubility :

  • The dual chloro groups in the target compound likely increase logP compared to analogues with polar substituents (e.g., hydroxyl or ethoxy groups in ) .
  • Fluorine in may reduce metabolic degradation but increase hydrophobicity relative to the target compound .

Similarity indexing :

  • Computational studies using Tanimoto coefficients (e.g., MACCS or Morgan fingerprints) suggest moderate similarity (>0.6) between the target compound and its analogues, driven by the conserved benzimidazole-sulfanyl-acetohydrazide backbone .
  • Substituent variations (e.g., chloro vs. fluoro) reduce similarity indices but retain core pharmacophore alignment .

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic molecule known for its potential biological activities. Its unique structural features, including a benzimidazole moiety and various functional groups, contribute to its interaction with biological targets. This article reviews its biological activity, synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H21ClN4OS
  • Molecular Weight : 481.0 g/mol
  • CAS Number : 314067-79-3

The compound's structure is characterized by the presence of a benzimidazole ring and an acetohydrazide group, which are known to enhance its biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations show that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

The biological activity of this compound is attributed to its ability to bind selectively to various biological targets, including enzymes and receptors. This binding can influence cellular processes such as signal transduction and gene expression.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzimidazole core.
  • Introduction of the chlorobenzyl group.
  • Sulfanylation to incorporate the sulfur atom.
  • Final assembly with the acetohydrazide moiety.

This multi-step synthesis highlights the complexity involved in producing the compound while allowing for modifications that may enhance its biological activity.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control compounds .
  • Cancer Research : Research conducted at a leading cancer institute assessed its effects on MCF-7 (breast cancer) cells, revealing a dose-dependent decrease in cell viability .
  • Inflammation Model : In a model of acute inflammation, the compound reduced edema significantly compared to untreated groups, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that while many share antimicrobial properties, this compound stands out due to its unique combination of functional groups which enhances its binding affinity and selectivity towards biological targets.

Compound NameMolecular FormulaBiological Activity
Compound AC24H21ClN4OSAntimicrobial
Compound BC22H19ClN4OSAnticancer
This compoundC24H21ClN4OSAntimicrobial, Anticancer, Anti-inflammatory

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